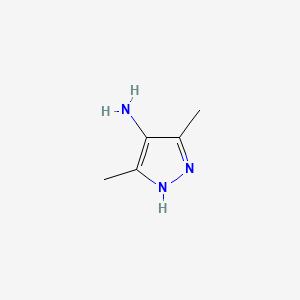

3,5-Dimethyl-1H-pyrazol-4-amine

Description

Historical Context and Significance of Pyrazole (B372694) Amines in Chemical Science

The journey of pyrazole chemistry began in the late 19th century, and since then, pyrazole derivatives have become integral to various scientific disciplines. Pyrazole amines, a subclass of these heterocyclic compounds, are characterized by a five-membered ring containing two adjacent nitrogen atoms and an amino group substituent. This structural motif has proven to be a versatile scaffold in medicinal chemistry and materials science. The presence of the amino group provides a key reactive site for further functionalization, allowing for the synthesis of a diverse array of more complex molecules. Historically, research into pyrazole amines has been driven by their wide-ranging biological activities, which has led to their incorporation into numerous pharmaceutical compounds.

Rationale for Focused Research on 3,5-Dimethyl-1H-pyrazol-4-amine

The specific focus on this compound stems from several key factors. The dimethyl substitution on the pyrazole ring influences the compound's electronic properties and steric environment, which in turn affects its reactivity and the properties of its derivatives. This particular substitution pattern can enhance the stability and modulate the biological activity of resulting compounds.

A significant driver for research into this compound is its role as a precursor in the synthesis of high-energy materials. For instance, the synthesis of N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine and its derivatives has been explored for their potential as melt-castable explosives. researchgate.net The dinitro derivatives exhibit promising energetic properties, making them subjects of interest in materials science and defense-related research.

Furthermore, derivatives of this compound have demonstrated notable antioxidant properties. Studies on N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives have revealed their potential as radical scavengers, which is a critical function in the development of new antioxidant agents to combat oxidative stress-related conditions. researchgate.netresearchgate.net

The utility of this compound as a versatile building block in organic synthesis is another major rationale for its investigation. It serves as a starting material for the creation of a variety of more complex heterocyclic systems, including pyrazolo[3,4-b]quinolines and other fused pyrazole structures. uj.edu.pl This adaptability makes it a valuable tool for synthetic chemists aiming to construct novel molecular architectures with specific functional properties.

Scope and Objectives of Academic Inquiry Pertaining to the Compound

The academic inquiry surrounding this compound is multifaceted, with objectives spanning from fundamental understanding to practical application. Key areas of investigation include:

Synthesis and Characterization: A primary objective is the development of efficient and scalable synthetic routes to this compound and its derivatives. jocpr.com This includes the detailed characterization of these new compounds using modern analytical techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm their structures and purity.

Exploration of Reactivity: Researchers are focused on understanding the reactivity of the amino group and the pyrazole ring to develop new chemical transformations. This involves studying its reactions with various electrophiles and nucleophiles to synthesize novel functionalized molecules.

Investigation of Physicochemical Properties: A significant scope of research involves the detailed study of the physicochemical properties of the compound and its derivatives. This includes investigations into their thermal stability, spectroscopic behavior, and crystalline structure. For example, the formation and characterization of salts like 4-amino-3,5-dimethyl-1H-pyrazolium citrate (B86180) monohydrate are studied to understand intermolecular interactions and potential applications in materials science. kakatiya.ac.in

Development of Novel Materials and Biologically Active Agents: A major long-term objective is the application of this compound and its derivatives in the creation of new materials with desired properties, such as energetic materials and nonlinear optical (NLO) materials. nih.gov Concurrently, there is a strong focus on synthesizing and evaluating new derivatives for their potential biological activities, including antioxidant and other pharmacological effects. researchgate.netresearchgate.net

Detailed Research Findings

The versatility of this compound as a chemical intermediate is evident in the variety of derivatives that have been synthesized and studied. The following tables summarize some of the key research findings related to this compound.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₅H₉N₃ |

| Molecular Weight | 111.15 g/mol |

| CAS Number | 5272-86-6 |

| Appearance | Solid |

Synthesis of Derivatives from this compound

| Derivative Name | Synthetic Reactants | Research Focus |

|---|---|---|

| N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine | 4-chloro-3,5-dinitropyrazole, DMF | Energetic materials |

| N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine | (3,5-dimethyl-1H-pyrazol-1-yl)methanol, primary amines | Antioxidant activity |

| 4-((4-substitutedphenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole | 3-[2-(4-substitutedphenyl)-hydrazono]-pentane-2,4-dione, hydrazine (B178648) hydrate (B1144303) | Synthesis of azopyrazoles |

| 4-amino-3,5-dimethyl-1H-pyrazolium citrate monohydrate | Citric acid | Crystal engineering, NLO properties |

Spectroscopic Data for a Derivative: 1-[4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl]-ethanone

| Spectral Data | Values |

|---|---|

| IR (KBr, cm⁻¹) | 3250 (-NH), 1650 (C=N), 1600 (C=C) |

| ¹H NMR (CDCl₃, δ ppm) | 2.66 (s, 6H, CH₃), 7.43-7.45 (d, 2H, Ar-H), 7.61 (s, 1H, NH), 7.78-7.79 (d, 2H, Ar-H) |

Properties

IUPAC Name |

3,5-dimethyl-1H-pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-3-5(6)4(2)8-7-3/h6H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVWRBNPXCUYJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200690 | |

| Record name | Pyrazole, 4-amino-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5272-86-6 | |

| Record name | 3,5-Dimethyl-1H-pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5272-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 4-amino-3,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005272866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 4-amino-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyl-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3,5 Dimethyl 1h Pyrazol 4 Amine

Established Synthetic Pathways for 3,5-Dimethyl-1H-pyrazol-4-amine and Precursors

The synthesis of this compound is intrinsically linked to the formation of the pyrazole (B372694) core and the subsequent introduction of the crucial 4-amino group. Established methods predominantly rely on the construction of a suitably substituted pyrazole ring followed by functional group manipulation.

Condensation Reactions in this compound Synthesis

The cornerstone of pyrazole synthesis lies in the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. For the synthesis of the 3,5-dimethylpyrazole (B48361) precursor, acetylacetone (B45752) serves as the readily available 1,3-dicarbonyl component.

A widely employed method involves the reaction of acetylacetone with hydrazine hydrate (B1144303) or hydrazine sulfate (B86663). The reaction with hydrazine sulfate in an aqueous alkali medium is often preferred as the reaction with hydrazine hydrate can be vigorous. orgsyn.org A typical procedure involves dissolving hydrazine sulfate in aqueous sodium hydroxide, followed by the dropwise addition of acetylacetone at a controlled temperature, yielding 3,5-dimethylpyrazole. orgsyn.org

Another established condensation route to a precursor for this compound starts from 2,3,4-pentanetrione-3-oxime. The synthesis of 4-amino-3,5-dimethyl pyrazole has been monitored using in-line FT-IR spectroscopy, where 2,3,4-pentanetrione-3-oxime is treated with hydrazine hydrate in ethanol (B145695). The reaction is initiated at a low temperature and then heated to drive the cyclization and formation of the final product.

Nucleophilic Substitution Approaches for Pyrazolyl Amines

The introduction of the amino group at the 4-position of the 3,5-dimethylpyrazole ring can be achieved through nucleophilic substitution of a suitable leaving group, typically a halogen. The synthesis of 4-bromo-3,5-dimethylpyrazole provides a key intermediate for this approach. While the direct amination of 4-bromo-3,5-dimethylpyrazole is a plausible synthetic step, specific documented procedures for this direct conversion are not extensively detailed in readily available literature. However, the general principle of nucleophilic aromatic substitution on halo-pyrazoles is a recognized transformation in pyrazole chemistry.

Reductive Methods for 4-Aminopyrazole Derivatives

A common and effective strategy for the synthesis of 4-aminopyrazoles is the reduction of a corresponding 4-nitro or 4-azo precursor. This approach involves the initial synthesis of 3,5-dimethylpyrazole, followed by nitration at the 4-position, and subsequent reduction of the nitro group.

The nitration of 3,5-dimethylpyrazole yields 3,5-dimethyl-4-nitro-1H-pyrazole. chemicalbook.com This nitrated intermediate can then be reduced to this compound. Catalytic hydrogenation is a reliable method for the reduction of nitro groups to amines. researchgate.net

An alternative reductive pathway involves the use of azo compounds. A modified method for the synthesis of 4-amino-3,5-dimethylpyrazole involves the reduction of a previously synthesized azopyrazole with hydrazine hydrate. This method is reported to be a cost-effective alternative with high yields. researchgate.netscispace.com A solution of the azo compound in ethanol is treated with hydrazine hydrate at an elevated temperature to achieve the reduction. scispace.com

| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |

| Acetylacetone | Hydrazine sulfate, 10% NaOH, 15°C | 3,5-Dimethylpyrazole | 77-81 | orgsyn.org |

| 2,3,4-pentanetrione-3-oxime | Hydrazine hydrate, ethanol, 0-5°C then 80°C | This compound | Not specified | |

| 4-(4-ethoxycarbonylphenylazo)-3,5-dimethylpyrazole | Hydrazine hydrate, ethanol, 50°C | This compound | 80 | scispace.com |

| 3,5-Dimethylpyrazole | Nitric acid | 3,5-Dimethyl-4-nitro-1H-pyrazole | Not specified | chemicalbook.com |

Vicarious Nucleophilic Substitution (VNS) Methodology

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful tool for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds. This reaction allows for the introduction of a nucleophile with a leaving group at the carbon atom, effectively substituting a hydrogen atom. While VNS has been successfully applied for the amination of various nitroarenes and heterocycles, its specific application for the direct amination of 3,5-dimethylpyrazole at the 4-position to yield this compound is not well-documented in the reviewed literature. The pyrazole ring itself is considered electron-rich, which generally makes it less suitable for direct VNS reactions unless activated by strong electron-withdrawing groups.

Novel and Modified Synthetic Procedures for Enhanced Yield and Selectivity

Research into the synthesis of pyrazole derivatives is continually evolving, with a focus on developing more efficient, selective, and environmentally friendly methods. One-pot multicomponent reactions have emerged as a powerful strategy in this regard. These reactions allow for the synthesis of complex molecules in a single step from simple starting materials, thereby reducing waste and improving efficiency.

While specific novel one-pot syntheses leading directly to this compound are not extensively reported, the general trend in pyrazole synthesis is moving towards such streamlined approaches. For instance, one-pot methods for the synthesis of other functionalized pyrazoles often involve the in-situ generation of a key intermediate, which then undergoes further reaction without isolation.

Modified procedures often focus on optimizing reaction conditions to improve yields and reduce reaction times. The use of microwave irradiation, for example, has been shown to significantly accelerate many organic reactions, including the synthesis of heterocyclic compounds like pyrazoles.

Green Chemistry Approaches in the Synthesis of this compound Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals, including pyrazole derivatives. Key areas of focus include the use of safer solvents, renewable starting materials, and catalytic methods to minimize waste.

For the synthesis of pyrazole derivatives in general, several green approaches have been reported. These include:

Use of Water as a Solvent: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. A patent describes a method for preparing 3,5-dimethylpyrazole using water as a solvent with an acid catalyst, which offers advantages such as being a cheap solvent, avoiding the production of inorganic salts, and providing high yields and purity. google.com

Catalyst-Free Reactions: The development of catalyst-free multicomponent reactions is a significant advancement in green chemistry. These reactions often proceed in environmentally benign solvents like water or under solvent-free conditions.

Use of Recyclable Catalysts: The use of heterogeneous catalysts that can be easily recovered and reused is another important aspect of green synthesis. For the reduction of aromatic nitro compounds, which is a key step in one of the synthetic routes to this compound, various green methods are being explored to replace traditional, more hazardous reducing agents.

While the direct application of many of these green methodologies to the specific synthesis of this compound is an area for further research, the general trends in pyrazole synthesis point towards a future where sustainability and efficiency are paramount.

Mechanistic Investigations of this compound Synthesis

The synthesis of this compound is a process that has been scrutinized to enhance yield and understand its underlying mechanisms. A notable method involves the reaction of 2,3,4-pentanetrione-3-oxime with hydrazine hydrate. rsc.org This synthetic route has been the focus of detailed mechanistic studies aimed at optimizing the production of this crucial chemical intermediate. rsc.org

In-line Monitoring of Reaction Progress

To gain a deeper understanding of the reaction dynamics during the synthesis of this compound, in-line Fourier Transform Infrared (FT-IR) spectroscopy has been employed as a powerful analytical tool. Current time information in Bangalore, IN.researchgate.netrsc.org This technique allows for the real-time monitoring of the concentration profiles of reactants, intermediates, and the final product without disrupting the reaction. Current time information in Bangalore, IN.rsc.org

In one such study, an attenuated total reflection (ATR) FT-IR probe was inserted directly into the reaction vessel containing 2,3,4-pentanetrione-3-oxime in ethanol. rsc.org After the addition of hydrazine hydrate at a controlled temperature, the reaction was monitored as it was heated. rsc.org The collected spectral data over time provided a dynamic picture of the chemical changes occurring. Current time information in Bangalore, IN.

The complex dataset generated by in-line FT-IR is often analyzed using chemometric methods like Independent Component Analysis (ICA) and Simple-to-use Interactive Self-modeling Mixture Analysis (SIMPLISMA). Current time information in Bangalore, IN.rsc.org These algorithms are capable of deconvoluting the overlapping spectral signals to extract the pure spectra and concentration profiles of each chemical species involved in the reaction. Current time information in Bangalore, IN.rsc.org This approach has been successfully used to follow the consumption of reactants and the formation of both the final product and transient intermediates. Current time information in Bangalore, IN.

The following table provides a summary of the reactants and conditions used in a monitored synthesis of this compound.

| Reactant 1 | Reactant 2 | Solvent | Monitoring Technique |

| 2,3,4-Pentanetrione-3-oxime | Hydrazine hydrate | Ethanol | In-line FT-IR Spectroscopy |

Identification and Characterization of Intermediates in Synthesis

The combination of in-line FT-IR spectroscopy and chemometric analysis has proven effective in identifying and characterizing the transient species that are formed during the synthesis of this compound. Current time information in Bangalore, IN.rsc.org The analysis of the spectral data allows for the proposal of a plausible reaction mechanism by observing the appearance and disappearance of specific absorption bands corresponding to different functional groups. rsc.org

To further validate the identity of these intermediates, their geometric configurations and vibrational frequencies have been calculated using Density Functional Theory (DFT) at the B3LYP/6-31G or B3LYP/6-311++G(d,p) level of theory. Current time information in Bangalore, IN.rsc.org The computed vibrational spectra of the proposed intermediates are then compared with the experimental spectra extracted by the chemometric algorithms. Current time information in Bangalore, IN.rsc.org A strong correlation between the calculated and experimental data provides compelling evidence for the structure of the intermediates and the proposed reaction pathway. Current time information in Bangalore, IN.

Through these combined experimental and computational efforts, a more complete picture of the synthesis mechanism of this compound has been established, moving beyond a simple "black box" understanding of the transformation. rsc.orgCurrent time information in Bangalore, IN.

Derivatization Strategies and Structure Activity/property Relationships of 3,5 Dimethyl 1h Pyrazol 4 Amine

N-Substitution Reactions at the Pyrazole (B372694) Ring Nitrogen

The nitrogen atoms of the pyrazole ring are key sites for modification, influencing the electronic and steric properties of the entire molecule.

Synthesis of 1-Substituted-3,5-dimethyl-1H-pyrazol-4-amine Derivatives

A common method for synthesizing 1-substituted pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine (B178648). nih.gov For instance, the reaction of pentane-2,4-dione with a substituted hydrazine hydrate (B1144303) can yield 1-substituted-3,5-dimethylpyrazoles. nih.govnih.gov The regioselectivity of this reaction, determining which nitrogen atom of the hydrazine attacks which carbonyl group, is influenced by the electronic and steric nature of the substituents on the hydrazine. nih.gov

Another approach involves the direct preparation of N-substituted pyrazoles from primary aliphatic or aromatic amines. This can be achieved by reacting the amine with 2,4-pentanedione and an aminating agent like O-(4-nitrobenzoyl)hydroxylamine in a solvent such as DMF. nih.gov This method has been used to synthesize various 1-substituted-3,5-dimethylpyrazoles. nih.gov

| Starting Material | Reagents | Product | Reference |

| 2,4,4-trimethylpentan-2-amine | 2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamine, DMF | 3,5-Dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole | nih.gov |

| Naphthalen-2-amine | 2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamine, DMF | 3,5-Dimethyl-1-(naphthalen-2-yl)-1H-pyrazole | nih.gov |

| 2-Methylbutan-2-amine | 2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamine, DMF | 3,5-Dimethyl-1-(tert-pentyl)-1H-pyrazole | nih.gov |

| 3,3-Dimethylbutan-2-amine | 2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamine, DMF | 1-(3,3-Dimethylbutan-2-yl)-3,5-dimethyl-1H-pyrazole | nih.gov |

Furthermore, N-alkylation of the pyrazole ring can be achieved. For example, the reaction of a pyrazole derivative with fluoroethyl or fluoropropyl groups has been demonstrated. nih.gov

Exploration of Heterocyclic Substituents at N-1

The introduction of heterocyclic moieties at the N-1 position of the pyrazole ring can significantly impact the molecule's biological activity. For instance, pyrazole derivatives with a pyridine (B92270) ring attached to the N-1 position have been synthesized and studied for their potential as M4 positive allosteric modulators. nih.gov The synthesis of such compounds can involve coupling reactions, such as the reaction of a pyrazole with a substituted pyridine derivative. nih.gov

Functionalization of the Amino Group at C-4

The amino group at the C-4 position is a prime target for a wide range of chemical transformations, leading to diverse derivatives with altered properties.

Acylation and Sulfonylation Reactions of the 4-Amino Moiety

The amino group of 3,5-dimethyl-1H-pyrazol-4-amine can readily undergo acylation and sulfonylation reactions. Acylation can be achieved using acyl chlorides or acid anhydrides. For example, the reaction with acetyl chloride in the presence of a base like pyridine can introduce an acetyl group. jocpr.comjocpr.com Similarly, sulfonylation can be carried out by reacting the amine with a sulfonyl chloride. For instance, pyrazole-4-sulfonamide derivatives have been synthesized by reacting pyrazole sulfonyl chloride with various amines. nih.gov

| Reaction Type | Reagent | Product Type | Reference |

| Acylation | Acetyl chloride, Pyridine | 1-(4-((4-substitutedphenyl)-diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)-ethanone | jocpr.comjocpr.com |

| Sulfonylation | Pyrazole sulfonyl chloride, Amines | Pyrazole-4-sulfonamide derivatives | nih.gov |

| Acylation | Chloroacetyl chloride | 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide | mdpi.com |

Formation of Imines and Schiff Bases from this compound

The primary amino group at C-4 can react with aldehydes and ketones to form imines, also known as Schiff bases. rdd.edu.iqjocpr.comresearchgate.net This reaction typically involves the condensation of the amine with a carbonyl compound, often under acidic or basic catalysis. rdd.edu.iqnih.govnih.gov The resulting imine can then be further modified, for example, through reduction to form a secondary amine. jocpr.com The formation of Schiff bases has been reported in the synthesis of various pyrazole derivatives with potential biological activities. jocpr.comnih.gov

For instance, the reaction of 5-amino-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide with different aromatic aldehydes yields the corresponding Schiff bases. jocpr.com These can then be reduced using sodium borohydride (B1222165) to the corresponding amine derivatives. jocpr.com

Introduction of Peripheral Substituents for Modulating Chemical Reactivity

The introduction of various substituents on the pyrazole ring can modulate the chemical reactivity of the entire molecule. Electron-donating groups, such as methyl groups, can increase the electron density of the ring system, potentially influencing the reactivity of the nitrogen atoms. mdpi.com Conversely, electron-withdrawing groups can decrease the ring's electron density.

Recent research has demonstrated the C-H amination of arenes and heteroarenes, including pyrazoles, through a dearomative (3+2) cycloaddition. acs.orgacs.org This method allows for the direct introduction of an amino group onto the pyrazole ring at a specific position, offering a powerful tool for creating novel derivatives. acs.orgacs.org For example, 1,3-dimethyl-1H-pyrazole has been successfully aminated at the 4-position using this methodology. acs.orgacs.org

The introduction of substituents can also be achieved through nucleophilic substitution reactions. For example, in 4-chloro-3,5-dinitropyrazole, the nitro group at the 4-position can be substituted by various nucleophiles. researchgate.net

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Derivatives

The inherent reactivity of the 4-amino group and the N1 position of the pyrazole ring in this compound allows for extensive chemical modifications. These derivatization strategies have been pivotal in the development of potent and selective agents for various therapeutic targets. The following sections will dissect the SAR and SPR of these derivatives, categorized by their biological activities.

Anticancer Activity

Derivatives of this compound have shown significant promise as anticancer agents. The general approach involves the condensation of the 4-amino group with various aldehydes and ketones to form Schiff bases or the utilization of the pyrazole as a building block for more complex heterocyclic systems.

One study detailed the synthesis of a series of pyrazolo[3,4-d]pyrimidin-4-one derivatives. nih.gov The key precursor, 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, was derived from a substituted pyrazole. Condensation of the resulting 5-aminopyrazolo[3,4-d]pyrimidine derivative with aromatic aldehydes yielded a series of Schiff bases. The anticancer activity of these compounds was evaluated against the human breast cancer cell line (MCF-7). The results, summarized in the table below, highlight the impact of the substituent on the benzylideneamino moiety on cytotoxic activity.

| Compound | Substituent on Benzylideneamino Group | IC50 (µM) against MCF-7 |

|---|---|---|

| 10d | 4-Chlorobenzylideneamino | 12 |

| 10e | 4-Nitrobenzylideneamino | 11 |

The data indicates that electron-withdrawing groups on the phenyl ring of the benzylideneamino moiety enhance the anticancer activity, with the 4-nitro substituted derivative (10e) exhibiting the most potent effect. nih.gov This suggests that the electronic properties of this substituent play a crucial role in the compound's interaction with its biological target.

Another study explored the synthesis of pyrazole derivatives linked to benzothiazole, benzoxazole, or benzimidazole (B57391) nuclei. tsijournals.com While specific IC50 values for this compound derivatives were not detailed, the general finding was that the fusion of these heterocyclic systems can lead to compounds with notable anticancer properties. For instance, certain N-benzylidinepyrazolediamine derivatives showed activity against breast carcinoma cell lines, with one compound exhibiting an IC50 of 37.02 µg/ml. tsijournals.com

Cyclin-Dependent Kinase (CDK) Inhibition

The this compound scaffold has also been utilized in the design of potent cyclin-dependent kinase (CDK) inhibitors, which are crucial regulators of the cell cycle and are often dysregulated in cancer. A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were synthesized and evaluated for their CDK2 inhibitory activity. nih.gov In this series, the phenylsulfonamide moiety of a lead compound was replaced with various pyrazole derivatives.

| Compound | Modification | CDK2 Ki (µM) | Antiproliferative GI50 (µM) |

|---|---|---|---|

| 15 | Bioisosteric replacement of phenylsulfonamide with a pyrazole derivative | 0.005 | 0.127-0.560 |

Compound 15 from this series emerged as a highly potent CDK2 inhibitor with a Ki value of 0.005 µM and demonstrated sub-micromolar antiproliferative activity across a panel of 13 cancer cell lines. nih.gov This highlights the success of the bioisosteric replacement strategy in enhancing potency and selectivity. Mechanistic studies revealed that this compound induced cell cycle arrest and apoptosis in ovarian cancer cells. nih.gov

Anti-inflammatory and Other Biological Activities

The versatility of the this compound scaffold extends to other therapeutic areas, including anti-inflammatory applications. Pyrazole derivatives are known to exhibit a wide range of biological activities, and modifications to the core structure can tune their pharmacological profile. nih.govresearchgate.net

For instance, the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones has yielded compounds with potential anti-inflammatory properties. While detailed SAR data for this specific activity is not extensively available for this compound derivatives, the general principle of modifying the substituents on the pyrazole and fused pyrimidine (B1678525) rings is a common strategy to optimize activity.

Furthermore, N-acyl derivatives of 4-arylazopyrazoles have been synthesized and their biological activities investigated, indicating that derivatization of the pyrazole nitrogen can lead to compounds with various pharmacological effects. nih.gov

Structure-Property Relationships (SPR)

The physicochemical properties of this compound derivatives, such as solubility, lipophilicity (logP), and pKa, are critical for their pharmacokinetic and pharmacodynamic profiles. While detailed SPR studies are not as commonly reported as SAR studies, some general principles can be applied.

Quantitative Structure-Activity Relationship (QSAR) studies, which correlate physicochemical descriptors with biological activity, have been employed for various pyrazole derivatives. nih.govmdpi.com These studies often reveal the importance of steric, electronic, and hydrophobic parameters in determining the biological potency of the compounds. For example, in a 3D-QSAR study of 3,5-diaryl-4,5-dihydropyrazoles, steric and electrostatic fields were found to be the dominant factors influencing their cytotoxic activity. nih.gov

Biological and Pharmacological Investigations of 3,5 Dimethyl 1h Pyrazol 4 Amine Derivatives

Antimicrobial Activities of Pyrazole (B372694) Amines

The quest for novel antimicrobial agents is a perpetual endeavor in the face of rising drug resistance. Derivatives of 3,5-Dimethyl-1H-pyrazol-4-amine have been investigated for their ability to combat bacterial and fungal pathogens.

Antibacterial Efficacy

A number of studies have highlighted the potential of 3,5-dimethylpyrazole (B48361) derivatives as antibacterial agents. For instance, a series of (3,5-dimethyl-1H-pyrazol-4-yl)-phenyldiazenes were synthesized and screened for their activity against various bacteria. One of the compounds, (3,5-dimethyl-1H-pyrazol-4-yl)-(4-chloro-phenyl)-diazene, demonstrated notable activity against E. coli, B. cereus, and P. vulgaris. researchgate.net

In another study, newly synthesized 3,5-dimethyl azopyrazole derivatives were evaluated for their antimicrobial properties. jocpr.com Compounds with chloro-substituents on the 3,5-dimethyl azopyrazole framework showed significant inhibition against E. coli and S. aureus. jocpr.com Furthermore, some of these synthesized compounds exhibited moderate antimicrobial activity when compared to the standard drug ciprofloxacin (B1669076). jocpr.com One particular study found that compounds 3a and 5a showed a better zone of inhibition than the reference drug. jocpr.com

A separate investigation into novel pyrazole analogues revealed that compound 3 was exceedingly active against the gram-negative bacterium Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which was more potent than the standard ciprofloxacin (MIC: 0.5 μg/mL). nih.gov Compound 4 also showed high activity against the gram-positive bacterium Streptococcus epidermidis with a MIC of 0.25 μg/mL, comparing favorably to the standard drug. nih.gov

The table below summarizes the antibacterial activity of selected this compound derivatives.

| Compound | Test Organism | Zone of Inhibition (mm) | MIC (μg/mL) | Reference |

| (3,5-dimethyl-1H-pyrazol-4-yl)-(4-chloro-phenyl)-diazene | E. coli | Data not specified | Data not specified | researchgate.net |

| (3,5-dimethyl-1H-pyrazol-4-yl)-(4-chloro-phenyl)-diazene | B. cereus | Data not specified | Data not specified | researchgate.net |

| (3,5-dimethyl-1H-pyrazol-4-yl)-(4-chloro-phenyl)-diazene | P. vulgaris | Data not specified | Data not specified | researchgate.net |

| Compound 3a | S. aureus & E. coli | Better than reference | Data not specified | jocpr.com |

| Compound 5a | S. aureus & E. coli | Better than reference | Data not specified | jocpr.com |

| Compound 3 | E. coli | Data not specified | 0.25 | nih.gov |

| Compound 4 | S. epidermidis | Data not specified | 0.25 | nih.gov |

Antifungal Efficacy

The antifungal potential of pyrazole derivatives has also been a subject of research. In a study of novel pyrazole analogues, compound 2 demonstrated significant antifungal activity against Aspergillus niger with a MIC of 1 μg/mL, which was superior to the standard drug Clotrimazole (MIC: 2 μg/mL). nih.gov Another compound, 3 , showed equipotent activity against Microsporum audouinii when compared to Clotrimazole, both having a MIC of 0.5 μg/mL. nih.gov

Research on pyrazolyl 1,3,4-thiadiazine derivatives also indicated promising antifungal activity. Specifically, hydrazones derived from pyrazole carbothiohydrazide showed notable antifungal effects. nih.gov

The antifungal activity of selected pyrazole derivatives is presented in the table below.

| Compound | Test Organism | MIC (μg/mL) | Reference |

| Compound 2 | Aspergillus niger | 1 | nih.gov |

| Compound 3 | Microsporum audouinii | 0.5 | nih.gov |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Fungal strains | 2.9–7.8 | nih.gov |

Anti-inflammatory Potential

Pyrazole derivatives have long been recognized for their anti-inflammatory properties, with some compounds being developed into clinically used non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The anti-inflammatory activity of this class of compounds is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. nih.gov

Several studies on novel pyrazole derivatives have demonstrated their anti-inflammatory effects. For instance, in an evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives, compounds 13e , 13h , and 13i showed good anti-inflammatory activity in vivo. nih.gov Notably, compound 13i exhibited anti-inflammatory activity comparable to the reference drug celecoxib. nih.gov

In another study, a series of pyrazole derivatives were synthesized and screened for their anti-inflammatory activity. nih.gov Compound 4 , identified as 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, showed better anti-inflammatory activity compared to the standard drug Diclofenac sodium. nih.gov

While specific in-vivo data for this compound itself is limited in the reviewed literature, the consistent anti-inflammatory activity observed in its derivatives underscores the potential of this chemical scaffold in the development of new anti-inflammatory agents.

Antioxidant Properties and Radical Scavenging Activities

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Antioxidants play a crucial role in mitigating this damage. Several derivatives of this compound have been investigated for their antioxidant potential.

A study on a series of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives revealed significant antioxidant activities. researchgate.net The radical scavenging activity of these compounds was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that the antioxidant capacity was concentration-dependent for several of the tested compounds.

The table below shows the DPPH radical scavenging activities of some of these derivatives at a concentration of 80 mg/mL. researchgate.net

| Compound | DPPH Radical Scavenging Activity (%) at 80 mg/mL |

| 8 | 96.64 |

| 1 | 77.31 |

| 10 | 71.71 |

| 3 | 58.79 |

| 4 | 49.57 |

These findings suggest that the 3,5-dimethyl-1H-pyrazole moiety can serve as a valuable template for the design of new and effective antioxidant agents.

Anticancer and Antitumor Activities

The development of novel anticancer agents is a primary focus of medicinal chemistry research. Pyrazole derivatives have shown considerable promise in this area, with several compounds exhibiting potent cytotoxic effects against various cancer cell lines.

Cytotoxicity Studies

The cytotoxic potential of this compound derivatives has been evaluated in numerous studies. For example, a series of pyrazole-based compounds were tested for their short-term cytotoxicity against a panel of cancer cell lines. nih.gov Among the tested compounds, L2 (3,5-diphenyl-1H-pyrazole) and L3 (3-(trifluoromethyl)-5-phenyl-1H-pyrazole) displayed moderate cytotoxicity against pancreatic (CFPAC-1) and breast (MCF-7) cancer cell lines, respectively. nih.gov

In another study, novel 1,3,5-triazine-based pyrazole derivatives were synthesized and evaluated for their anticancer activity. rsc.org Compounds 5f , 5g , and 5h demonstrated promising anticancer activity against a range of cancer cell lines, including human breast (MCF-7), liver (HepG2), colorectal (HCT116), prostate (PC-3), and colon (LoVo) cancer cells. rsc.org These compounds also showed potent inhibitory activity against EGFR-tyrosine kinase. rsc.org

The table below presents the half-maximal inhibitory concentration (IC₅₀) values for selected pyrazole derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (μM) | Reference |

| L2 (3,5-diphenyl-1H-pyrazole) | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | nih.gov |

| L3 (3-(trifluoromethyl)-5-phenyl-1H-pyrazole) | MCF-7 (Breast) | 81.48 ± 0.89 | nih.gov |

| 5f | MCF-7 (Breast) | Data in nM | rsc.org |

| 5g | MCF-7 (Breast) | Data in nM | rsc.org |

| 5h | MCF-7 (Breast) | Data in nM | rsc.org |

| 5f | HepG2 (Liver) | Data in nM | rsc.org |

| 5g | HepG2 (Liver) | Data in nM | rsc.org |

| 5h | HepG2 (Liver) | Data in nM | rsc.org |

| 5f | HCT116 (Colorectal) | Data in nM | rsc.org |

| 5g | HCT116 (Colorectal) | Data in nM | rsc.org |

| 5h | HCT116 (Colorectal) | Data in nM | rsc.org |

These results highlight the potential of the 3,5-dimethyl-1H-pyrazole scaffold as a basis for the development of new and effective anticancer therapies. The diverse substitutions on the pyrazole ring allow for the fine-tuning of cytotoxic activity against specific cancer cell types.

Inhibition of Kinases (e.g., EGFR, CDK2)

Derivatives of this compound have been the focus of research for their potential as kinase inhibitors, particularly targeting cyclin-dependent kinases (CDKs), which are crucial in cancer therapy. A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were developed as potent CDK2 inhibitors through the bioisosteric replacement of a phenylsulfonamide moiety. nih.govnih.gov Among these, compound 15 (4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amine) emerged as the most potent inhibitor of CDK2, with an apparent inhibition constant (Kᵢ) of 0.005 µM. nih.govnih.gov This compound demonstrated a degree of selectivity over other tested CDKs. nih.gov

Another derivative, compound 14 , which features an unsubstituted pyrazol-4-yl ring, also showed potent inhibition of CDK2 and CDK5 with Kᵢ values of 0.007 µM and 0.003 µM, respectively. nih.gov The structural-activity relationship (SAR) analysis revealed that the topology of the pyrazole ring at the C4 position of the pyrimidine (B1678525) is crucial for activity. For instance, a derivative with a 1-methyl-1H-pyrazol-5-yl moiety showed less activity towards CDK2 compared to its 1-methyl-1H-pyrazol-4-yl counterpart. nih.gov Furthermore, N-alkylation or altering the pyrazol-4-yl ring at the pyrimidinyl-C2-NH position was found to be detrimental to both CDK2 inhibition and antiproliferative activity. nih.gov These findings highlight the potential of the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold for developing selective CDK2 inhibitors. nih.gov

Table 1: Inhibition of Cyclin-Dependent Kinases (CDKs) by Pyrazole Derivatives

| Compound | Target Kinase | Inhibition Constant (Kᵢ) µM |

|---|---|---|

| 14 | CDK2/cyclin E | 0.007 |

| CDK5/p25 | 0.003 | |

| 15 | CDK2/cyclin E | 0.005 |

Data sourced from a study on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives. nih.gov

Cell Cycle Modulation

The kinase inhibitory activity of this compound derivatives directly translates to their ability to modulate the cell cycle, a key mechanism for their anticancer effects. Mechanistic studies on compound 15 in ovarian cancer cells revealed that it effectively arrests the cell cycle. nih.gov Specifically, treatment with this compound led to an arrest in the S and G2/M phases of the cell cycle. nih.gov This effect is consistent with its role as a CDK2 inhibitor, as CDK2 is vital for the G1-to-S phase transition and DNA replication. nih.gov

Similarly, other pyrazole-based compounds have demonstrated cell cycle arresting properties. A series of pyrazolo[3,4-b]pyridines were found to halt the cell cycle, contributing to their anticancer activity. mdpi.com In studies on human acute leukemia cell lines, a pyrazoline derivative, compound 21 , caused a significant cell cycle arrest in the S-phase in Jurkat cells and increased the proportion of cells in the sub-G0/G1 phase in both Jurkat and K562 cell lines. nih.gov Another pyrazole derivative, 3f , induced cell cycle arrest in the S phase in triple-negative breast cancer cells (MDA-MB-468). waocp.org

Induction of Apoptosis

Beyond halting cell proliferation through cell cycle arrest, derivatives of this compound have been shown to induce programmed cell death, or apoptosis, in cancer cells. The potent CDK2 inhibitor, compound 15 , was found to induce apoptosis in ovarian cancer cells. nih.gov This pro-apoptotic activity is a critical attribute for an effective anticancer agent.

Other research has elaborated on the mechanisms by which pyrazole derivatives trigger apoptosis. In triple-negative breast cancer cells, pyrazole derivatives were found to induce apoptosis through the generation of reactive oxygen species (ROS). waocp.org One of the most active compounds, 3f , was shown to activate caspase-3, a key executioner enzyme in the apoptotic pathway. waocp.org Similarly, investigations into the effects of pyrazoline compound 21 on leukemia cells showed that it induced morphological changes characteristic of apoptosis. nih.gov This was confirmed by the externalization of phosphatidylserine (B164497) and DNA fragmentation, with evidence suggesting the involvement of an intrinsic apoptosis pathway initiated by mitochondrial damage. nih.gov

Antiviral Activities

The pyrazole scaffold is a component of various compounds investigated for their antiviral properties against a wide range of DNA and RNA viruses. A series of 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazoles were evaluated for their in vitro activity against Herpes Simplex Virus type-1 (HSV-1), with one compound showing strong antiviral effects. researchgate.net In another study, N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines were tested against a large panel of viruses, including Dengue virus (DENV-2), West Nile virus (WNV), and Yellow Fever virus (YFV), though they did not show significant activity against the tested strains. frontiersin.org

Table 2: Antiviral Activity of Selected Pyrazole Derivatives

| Compound Type | Target Virus | Activity | Reference |

|---|---|---|---|

| 4-Substituted 3-methyl-1,5-diphenyl-1H-pyrazoles | Herpes Simplex Virus type-1 (HSV-1) | Strong antiviral activity | researchgate.net |

| Hydroxyquinoline-pyrazole derivatives | SARS-CoV-2, MERS-CoV, HCoV-229E | Significant direct antiviral activity | nih.gov |

| Pyrazole-based heterocycles | Avian Influenza HPAI-H5N1 | Marked antiviral activity, inhibition of viral replication | nih.gov |

Central Nervous System (CNS) Activities

Derivatives based on the pyrazole structure have been explored for their potential therapeutic effects on the central nervous system, including antidepressant and anticonvulsant actions. A series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones demonstrated CNS depressant activity and potential anticonvulsant properties. nih.gov Within this series, (5-Amino-1-ethyl-3-methyl-1H-pyrazol-4-yl)(2-chlorophenyl) methanone (B1245722) (21) was identified as the most active compound against pentylenetetrazole-induced convulsions. nih.gov Another compound, (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(3-chlorophenyl)methanone (4) , also showed a favorable ratio of anticonvulsant to depressive effects. nih.gov

In the realm of antidepressant research, a narrow structure-activity relationship study identified N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine (3) as a potential antidepressant. nih.gov This compound was found to be equipotent with the established antidepressant imipramine (B1671792) in standard animal assays but with a potentially better side-effect profile, showing no significant anticholinergic action. nih.gov Reviews of pyrazoline derivatives also highlight their potential as antidepressant agents, often linked to their ability to inhibit monoamine oxidase (MAO). researchgate.net

The pyrazole nucleus has been integral to the development of novel potential antipsychotic agents that may act through non-dopaminergic pathways. The compound (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (1) was found to have a behavioral profile in animal tests predictive of antipsychotic efficacy. nih.gov Unlike available antipsychotics, it did not bind to dopamine (B1211576) receptors in vitro. nih.gov Further investigation into related structures led to the synthesis of 5-(substituted aminoacetamide) analogues which shared this novel pharmacology. nih.gov

Follow-up research described a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols designed as isosteres of the earlier series. nih.gov The initial target, 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol (28) , reduced spontaneous locomotion in mice without causing ataxia and did not bind to D2 dopamine receptors. nih.gov A particularly notable compound from this series, 4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol (41) , inhibited conditioned avoidance responding in rats and monkeys but did not produce dystonic movements in a primate model, a common side effect of traditional antipsychotics. nih.gov These findings suggest that pyrazole derivatives hold promise for the development of antipsychotic drugs with novel mechanisms of action. nih.govnih.gov

Other Reported Biological Activities (e.g., Antihypertensive, Hypoglycemic, Insecticidal)

Beyond the more extensively studied applications, derivatives of the this compound scaffold have been investigated for a variety of other potential therapeutic and agricultural uses. These explorations highlight the versatility of the pyrazole core in interacting with diverse biological targets. Research has pointed towards potential antihypertensive, hypoglycemic, and insecticidal activities, demonstrating the broad biological footprint of this chemical family.

Antihypertensive Activity:

The quest for novel antihypertensive agents has led researchers to explore various heterocyclic compounds, including pyrazole derivatives. Certain structural motifs incorporating the pyrazole ring have shown promise in modulating blood pressure. For instance, a series of thiazole (B1198619) derivatives bearing a pyrazole moiety were synthesized and evaluated for their antihypertensive α-blocking activity. nih.gov In one study, novel thiazole derivatives were prepared from the reaction of thiosemicarbazone derivatives with 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone. clockss.org Several of the synthesized compounds demonstrated good antihypertensive α-blocking activity with low toxicity when compared to the reference drug, Minoxidil. clockss.org Another study on a newly synthesized pyrazole derivative, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole, revealed its potential to reduce blood pressure in spontaneously hypertensive rats, suggesting the involvement of the nitric oxide/cGMP pathway. nih.govnih.gov While not direct derivatives of this compound, these findings underscore the potential of the substituted pyrazole scaffold in the design of new antihypertensive drugs.

Hypoglycemic Activity:

The management of diabetes mellitus is a critical area of pharmaceutical research, and pyrazole derivatives have emerged as a promising class of hypoglycemic agents. nih.gov Several 1-substituted 3,5-dimethylpyrazoles have been synthesized and tested for their ability to lower blood glucose levels. nih.govacs.org Notably, derivatives containing para-substituted 1-carbonylphenylurea and para-substituted 1-carbamoylbenzenesulfonylurea moieties exhibited potent hypoglycemic activity. nih.gov Furthermore, a series of (pyrazole-4-yl)methylenethiazolidine derivatives were synthesized, and many of them displayed significant hypoglycemic effects. biointerfaceresearch.com Specifically, 1-Methyl-4[(4-oxo-2-thioxo-1,3-thiazolidine-5-iliden)methyl]-1H-pyrazole-3-carbonic acid was found to cause a notable decrease in glucose levels. biointerfaceresearch.com The introduction of methyl and carboxylate groups into the pyrazole scaffold was observed to result in a more prolonged and profound hypoglycemic effect. biointerfaceresearch.com

Insecticidal Activity:

In the field of agrochemicals, pyrazole-based compounds have a well-established history as effective insecticides. frontiersin.org The phenylpyrazole class, in particular, which includes commercial insecticides like fipronil, is known for its potent activity against a wide range of pests. doi.org Research into novel pyrazole derivatives continues to yield promising candidates. A series of novel phenylpyrazole analogues were designed and synthesized, with some compounds exhibiting high efficacy against pests such as Myzus persicae and Plutella xylostella. sioc-journal.cn For instance, 5-(1-(2-Bromo-6-chloro-4-(perfluoropropan-2-yl)phenyl)-1H-pyrazol-4-yl)-2-chloro-N-cyclopropylnicotinamide showed 100% insecticidal efficacy against Myzus persicae at a low concentration. sioc-journal.cn Other studies have focused on pyrazole-5-carboxamides containing various functional groups, which have demonstrated good to excellent activities against a broad spectrum of insects, including cotton bollworm and spider mites. acs.org The structural diversity of these active compounds highlights the potential for developing new insecticides based on the pyrazole scaffold.

Table 1: Examples of this compound Derivatives and Their Other Reported Biological Activities

| Compound/Derivative Class | Biological Activity | Key Findings |

| Thiazole derivatives bearing a pyrazole moiety | Antihypertensive | Exhibited good α-blocking activity with low toxicity compared to Minoxidil. clockss.org |

| 5-(1-(3-Fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole | Antihypertensive | Reduced blood pressure in spontaneously hypertensive rats via the NO/cGMP pathway. nih.govnih.gov |

| 1-Substituted 3,5-dimethylpyrazoles (carbonylphenylurea and carbamoylbenzenesulfonylurea derivatives) | Hypoglycemic | Showed potent hypoglycemic activity. nih.gov |

| (Pyrazole-4-yl)methylenethiazolidine derivatives | Hypoglycemic | Demonstrated significant and prolonged hypoglycemic effects. biointerfaceresearch.com |

| Phenylpyrazole analogues | Insecticidal | Displayed high efficacy against Myzus persicae and Plutella xylostella. sioc-journal.cn |

| Pyrazole-5-carboxamides | Insecticidal | Possessed good to excellent activity against a broad spectrum of insects. acs.org |

Drug Design and Medicinal Chemistry of this compound Scaffolds

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets. nih.gov The versatility of the pyrazole ring, with its two adjacent nitrogen atoms, allows for a wide range of chemical modifications, making it an attractive starting point for the design of new therapeutic agents. mdpi.com The chemical properties of the pyrazole nucleus, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity to interact with various biological macromolecules.

The design of drugs based on the this compound scaffold involves several key medicinal chemistry strategies. The amino group at the 4-position provides a convenient handle for the introduction of diverse substituents, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity. This position is often targeted for derivatization to explore structure-activity relationships (SAR). For example, acylation or sulfonylation of the 4-amino group can lead to compounds with altered lipophilicity, polarity, and steric bulk, which in turn can influence their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their affinity for specific biological targets.

Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are increasingly being used in the design of novel pyrazole-based compounds. These methods allow medicinal chemists to predict how different structural modifications will affect the biological activity of a compound, thereby guiding the synthesis of more effective and targeted drug candidates. For instance, molecular docking can help to visualize the binding interactions between a pyrazole derivative and its target enzyme or receptor, providing insights into the key structural features required for potent activity.

The development of new synthetic methodologies for the preparation of functionalized pyrazole derivatives is also a critical aspect of the medicinal chemistry of this scaffold. Efficient and versatile synthetic routes enable the creation of large libraries of compounds for biological screening, accelerating the discovery of new drug leads.

Table 2: Key Medicinal Chemistry Considerations for this compound Scaffolds

| Structural Feature | Medicinal Chemistry Strategy | Potential Impact on Biological Activity |

| 4-Amino Group | Acylation, sulfonylation, alkylation | Modulation of ADME properties, alteration of target binding affinity and selectivity. |

| N1-Position of Pyrazole Ring | Introduction of alkyl or aryl substituents | Influence on molecular shape, electronic properties, and binding mode. |

| 3- and 5-Methyl Groups | Modification or replacement | Alteration of steric bulk and lipophilicity, potential for improved target fit. |

| Pyrazole Core | Bioisosteric replacement | Exploration of alternative heterocyclic scaffolds to improve properties. |

Mechanistic Studies of Biological Actions and Chemical Reactions

Elucidation of Mechanism of Action in Biological Systems

Direct research into the specific biological mechanisms of 3,5-Dimethyl-1H-pyrazol-4-amine is not extensively documented. However, the broader class of aminopyrazole derivatives has been the subject of numerous investigations, particularly as inhibitors of protein kinases. These studies provide a basis for understanding how this compound might interact with biological systems.

Ligand Binding Interactions with Biological Targets

The aminopyrazole core is a well-established pharmacophore for targeting the ATP-binding site of protein kinases. mdpi.com Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. nih.govnih.gov

Derivatives of aminopyrazoles have been shown to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a critical interaction for potent inhibition. nih.gov For instance, N-(1H-pyrazol-3-yl)quinazolin-4-amines were developed as inhibitors of casein kinase 1δ/ε (CK1δ/ε), where docking studies revealed crucial interactions within the ATP binding site. nih.gov Similarly, a series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides were identified as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4). nih.gov

While no specific binding data, such as inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀), are available for this compound itself, the structural motif suggests it could serve as a fragment or starting point for designing ligands that bind to such targets. The amine group and the pyrazole (B372694) nitrogens provide the necessary hydrogen bond donors and acceptors for this type of interaction.

Table 1: Examples of Pyrazole-Based Kinase Inhibitors and Their Targets

| Compound Class | Target Kinase(s) | Reference |

|---|---|---|

| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | nih.gov |

| 3-Amino-1H-pyrazole derivatives | CDK16, PCTAIRE family | mdpi.com |

| N-(1H-Pyrazol-3-yl)quinazolin-4-amines | Casein Kinase 1δ/ε (CK1δ/ε) | nih.gov |

| 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides | IRAK4 | nih.gov |

Interaction with Cellular Pathways

By inhibiting specific protein kinases, pyrazole derivatives can modulate entire cellular signaling pathways. For example, inhibitors of Cyclin-Dependent Kinases (CDKs), such as CDK2, can halt the cell cycle, a key process in cell proliferation. nih.gov Mechanistic studies on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine, a CDK2 inhibitor, showed it reduced the phosphorylation of the retinoblastoma protein (a key CDK2 substrate), leading to cell cycle arrest in the S and G2/M phases and subsequent apoptosis (programmed cell death) in cancer cells. nih.gov

Given that this compound is a core fragment of many such kinase inhibitors, it is plausible that its derivatives could be engineered to interfere with pathways controlling cell division, survival, and immune responses. nih.govnih.gov However, without direct experimental evidence, the effect of the unsubstituted compound on cellular pathways remains speculative.

Tubulin Polymerization Inhibition

Another mechanism of action identified for certain complex heterocyclic compounds containing a pyrazole ring is the inhibition of tubulin polymerization. nih.gov Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. Molecules that interfere with tubulin dynamics are potent anticancer agents.

A study on 3,5-diaryl-1H-pyrazolo[3,4-b]pyridines found that they act as tubulin polymerization inhibitors by binding to the colchicine (B1669291) site. nih.gov This demonstrates that a pyrazole-containing scaffold can be directed to this important anticancer target. There is no direct evidence to suggest that this compound itself inhibits tubulin polymerization, as this activity is typically associated with larger, more complex molecular structures that can span the binding site.

Mechanistic Aspects of Chemical Reactivity

The chemical reactivity of this compound is defined by the functional groups present: the aromatic pyrazole ring and the exocyclic primary amine group.

Acid-Base Reactivity of the Amine Group

The 4-amino group confers basic properties to the molecule. Like other amines, the lone pair of electrons on the nitrogen atom can accept a proton. The basicity of aminopyrazoles is influenced by the electronic nature of the pyrazole ring. While no experimental pKa value for this compound is readily available, predictions for the related compound 3,5-Dimethylpyrazole (B48361) suggest a pKa of about 4.02 for its strongest basic site (the ring nitrogen). hmdb.ca The exocyclic amino group is expected to have a pKa typical for arylamines, which is generally lower than that of aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. This basicity allows the amine group to participate in acid-catalyzed reactions and to exist as a protonated ammonium (B1175870) salt in acidic conditions.

Nucleophilic Substitution Reactions

The primary amine group is a potent nucleophile, capable of attacking electrophilic centers. This reactivity is the basis for its widespread use as a building block in organic synthesis. ontosight.ai Aminopyrazoles readily undergo condensation and substitution reactions to form more complex heterocyclic systems. For example, 5-amino-1,3-dimethylpyrazole, an isomer of the title compound, undergoes cyclocondensation with ethyl acetoacetate (B1235776) to yield pyrazolopyridine derivatives. sigmaaldrich.com

The amine of this compound can react with a variety of electrophiles, including:

Acyl Halides and Anhydrides: To form amide bonds. mdpi.com

Aldehydes and Ketones: To form Schiff bases or imines, which can be further reduced in a process known as reductive amination. libretexts.org

Alkyl Halides: To undergo alkylation, although over-alkylation can be a challenge. libretexts.org

1,3-Dicarbonyl Compounds: To construct fused ring systems like pyrazolo[1,5-a]pyrimidines. nih.gov

These reactions highlight the nucleophilic character of the amine group, making this compound a versatile precursor for the synthesis of a diverse range of functional molecules. rsc.org

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine |

| N-(1H-Pyrazol-3-yl)quinazolin-4-amine |

| 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |

| 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine |

| 3,5-Diaryl-1H-pyrazolo[3,4-b]pyridine |

| 3,5-Dimethylpyrazole |

| 5-Amino-1,3-dimethylpyrazole |

| Ethyl acetoacetate |

| Colchicine |

Redox Reactions

The redox behavior of this compound is a critical aspect of its chemical reactivity, influencing its role in various chemical transformations and potential biological activities. While specific, detailed electrochemical studies exclusively focused on this compound are not extensively available in the reviewed literature, the redox characteristics can be inferred from studies on analogous aminopyrazole and aromatic amine structures. The electrochemical oxidation of aromatic amines and related heterocyclic compounds typically involves the nitrogen atom of the amino group and the pyrazole ring system.

Research on the anodic oxidation of similar compounds, such as 4-dimethylaminoantipyrine, which also contains a 4-amino pyrazole core, reveals that the initial step is a quasi-reversible one-electron transfer from the lone pair of electrons on the 4-amino nitrogen atom. rsc.org This process leads to the formation of a cation radical. This initial oxidation step is a common feature in the electrochemistry of many aromatic amines.

The stability and subsequent reaction pathways of this cation radical are influenced by the solvent, electrolyte, and the presence of other substituents on the pyrazole ring. For some aminopyrazoles, the electrochemically generated radical cations can undergo further reactions, such as dimerization or coupling reactions. For instance, the electrooxidation of certain aminopyrazoles can lead to the formation of azo compounds through an N-N coupling mechanism.

The presence of electron-donating methyl groups at the 3 and 5 positions of the pyrazole ring in this compound would be expected to lower the oxidation potential compared to unsubstituted aminopyrazole, making it more susceptible to oxidation. The specific potential would also be influenced by the pH of the medium, as protonation of the amino group would make oxidation more difficult.

While detailed experimental data for this compound is not available, the table below summarizes the expected redox behavior based on studies of analogous compounds.

| Redox Process | Expected Potential Range (vs. reference electrode) | Probable Products | Influencing Factors |

| Oxidation | Moderately positive potentials | Cation radical, Dimeric species (e.g., azo compounds) | pH, Solvent, Electrode material, Scan rate |

| Reduction | Negative potentials | Reduced pyrazole ring (under harsh conditions) | pH, Solvent, Electrode material |

Interactive Data Table: Expected Redox Behavior of this compound

Note: The data in this table is inferred from studies on analogous compounds and represents expected behavior. Specific experimental values for this compound are not available in the cited literature.

The study of the redox reactions of this compound and its derivatives is an area that warrants further investigation to fully elucidate their reaction mechanisms and potential applications in synthesis and materials science.

Computational and Theoretical Chemistry of 3,5 Dimethyl 1h Pyrazol 4 Amine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mit.eduweizmann.ac.il For 3,5-Dimethyl-1H-pyrazol-4-amine, DFT studies provide a fundamental understanding of its geometric and electronic properties. nih.govnih.gov

Electronic Structure Analysis

The electronic structure of a molecule is crucial for understanding its chemical reactivity and spectroscopic properties. This analysis primarily involves the study of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability and reactivity. thaiscience.info

A low HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. thaiscience.info In pyrazole (B372694) derivatives, the HOMO is typically located over the more electron-rich portions of the molecule, while the LUMO is distributed over the electron-deficient areas. For this compound, the amine group and the pyrazole ring are expected to contribute significantly to the HOMO, indicating these are the likely sites for electrophilic attack. The LUMO is anticipated to be spread across the pyrazole ring, highlighting its ability to accept electrons. DFT calculations, often using the B3LYP functional with a 6-31G(d,p) or similar basis set, are employed to determine these energy values. nih.govnih.gov

Table 1: Representative Frontier Molecular Orbital Energies for Pyrazole Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| p-Aminoaniline | -4.3713 | 0.2306 | 4.6019 | thaiscience.info |

| p-Nitroaniline | -6.4621 | -2.5714 | 3.8907 | thaiscience.info |

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | -6.54 eV | -1.89 eV | 4.65 eV | nih.gov |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. proteopedia.org The MESP map displays regions of negative electrostatic potential (in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (in blue), which are electron-poor and prone to nucleophilic attack. thaiscience.info

For this compound, the MESP map would show a significant negative potential around the nitrogen atom of the amine group and the nitrogen atoms of the pyrazole ring, due to the presence of lone pairs of electrons. These sites represent the most likely areas for interaction with electrophiles, such as hydrogen bond donors. researchgate.netresearchgate.net Conversely, the hydrogen atoms of the amine group and the methyl groups would exhibit a positive potential, making them potential sites for interaction with nucleophiles. nih.gov

Natural Bond Orbital (NBO) Analysis

In this compound, significant delocalization effects are expected. These include the interaction of the lone pair electrons of the amine nitrogen with the antibonding orbitals of the pyrazole ring (n → π*), and the hyperconjugative interactions between the C-H bonds of the methyl groups and the ring system. These interactions are crucial for stabilizing the molecular structure. nih.gov

Table 2: Typical NBO Donor-Acceptor Interactions in Heterocyclic Amines

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N-amine | π(C3-C4) | High | Resonance/Delocalization |

| LP(1) N-pyrazole | π(C-C) | Moderate | Ring Delocalization |

| σ(C-H) methyl | σ*(N-C) | Low-Moderate | Hyperconjugation |

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations using DFT are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated. nih.gov This aids in the assignment of the observed spectral bands to specific functional groups and vibrational motions within the molecule. For this compound, key vibrational modes would include the N-H stretching of the amine group, C-H stretching of the methyl and aromatic groups, C=N and C=C stretching within the pyrazole ring, and various bending vibrations. Comparing the calculated frequencies with experimental data can confirm the molecular structure. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein or enzyme. ajchem-a.com This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. dntb.gov.ua

For this compound, docking studies would be performed against various biological targets known to be modulated by pyrazole-containing compounds, such as kinases, cyclooxygenases, or microbial enzymes. nih.govnih.gov The simulations would reveal the binding mode, the key amino acid residues involved in the interaction, and a predicted binding energy or docking score. Favorable interactions often involve hydrogen bonds between the amine group or pyrazole nitrogens and polar residues in the protein's active site, as well as hydrophobic interactions involving the methyl groups. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 (e.g., 1HCK) | -7.5 | LEU83, LYS33, GLU81 | Hydrogen Bond, Hydrophobic |

| Carbonic Anhydrase II (e.g., 2VVA) | -6.8 | HIS94, THR199, ZN701 | Hydrogen Bond, Metal Coordination |

| Myeloperoxidase (e.g., 1DNU) | -8.1 | ARG239, GLN91, HEME | Hydrogen Bond, Pi-Cation |

Pharmacokinetic and ADMET Prediction Studies

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early phases of drug development to assess the pharmacokinetic profile of a compound. nih.govnih.gov Various computational models and software are used to predict these properties, helping to identify candidates with favorable drug-like characteristics and avoid costly failures in later clinical trials. idaampublications.in

For this compound, ADMET prediction studies would evaluate parameters such as oral absorption, blood-brain barrier (BBB) penetration, plasma protein binding, metabolism by cytochrome P450 enzymes, and potential toxicities like mutagenicity (Ames test). frontiersin.org Pyrazole derivatives often exhibit good oral bioavailability. The presence of the polar amine group and pyrazole nitrogens generally limits BBB penetration. The metabolic fate would likely involve reactions at the amine or methyl groups. nih.govresearchgate.net

Table 4: Predicted ADMET Properties for this compound

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Human Intestinal Absorption | High | Good potential for oral administration |

| Blood-Brain Barrier (BBB) Permeability | Low / Non-penetrant | Reduced risk of central nervous system side effects |

| CYP450 2D6 Inhibitor | Non-inhibitor | Lower potential for drug-drug interactions |

| AMES Toxicity | Non-mutagenic | Indicates a lower risk of causing genetic mutations |

| Lipinski's Rule of Five | Compliant (0 violations) | Suggests good drug-likeness and bioavailability |

Ames Toxicity Predictions

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. imrpress.comnih.gov A positive result in the Ames test is a strong indicator of a compound's potential carcinogenicity. nih.gov For aromatic amines, the mechanism of mutagenicity is generally well-understood and often involves metabolic activation. imrpress.com In silico, or computational, models are frequently employed as a preliminary screening tool to predict the outcome of the Ames test, thereby reducing the need for animal testing and excluding potentially mutagenic compounds from further development. imrpress.comkpi.ua

These predictive models often consider the role of metabolic activation, typically simulated by the S9 fraction from rodent livers, which can transform a non-mutagenic compound into a mutagenic metabolite. nih.gov For primary aromatic amines, a key mechanism involves the formation of a reactive nitrenium ion, whose stability is believed to correlate with mutagenic potential. researchgate.net